REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][O:7][C:8]([N:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)=[O:9])[CH2:2]1.[H][H]>C(O)C.[Pd]>[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][O:7][C:8]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)=[O:9])[CH2:2]1
|
Name
|
4-Benzyl-piperazine-1-carboxylic acid tetrahydro-furan-3-ylmethyl ester
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)COC(=O)N1CCN(CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
WASH
|
Details
|
the Celite cake was rinsed with 50 ml ethanol
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)COC(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |